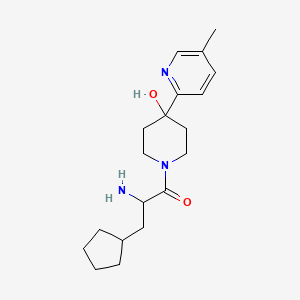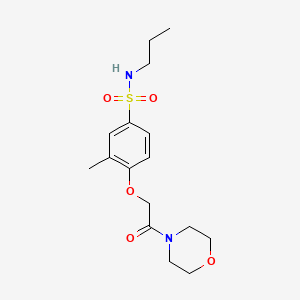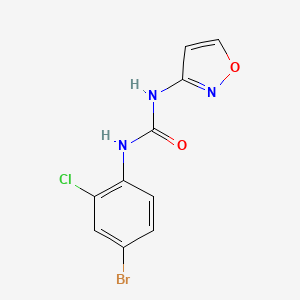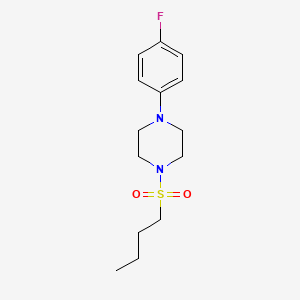
4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of sulfonamide compounds and is known to exhibit a range of biochemical and physiological effects.
科学研究应用
4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases, including cancer, fibrosis, and inflammation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
作用机制
The mechanism of action of 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide involves the inhibition of several enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of extracellular matrix proteins. MMPs are involved in several physiological processes, including tissue remodeling, wound healing, and angiogenesis. This compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells. PDEs are involved in several cellular processes, including smooth muscle contraction, platelet aggregation, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of MMPs, which are enzymes that play a role in the breakdown of extracellular matrix proteins. This inhibition leads to a reduction in tissue remodeling, which can be beneficial in the treatment of fibrosis and cancer. This compound has also been found to inhibit the activity of PDEs, which can lead to a reduction in inflammation and smooth muscle contraction.
实验室实验的优点和局限性
One of the main advantages of using 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. This makes it a valuable tool for studying the mechanisms underlying these diseases. Another advantage of using this compound is its specificity for certain enzymes and signaling pathways, which allows for more targeted and precise experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Another limitation of using this compound is its potential for off-target effects. This compound has been found to inhibit the activity of several enzymes and signaling pathways, which can lead to unintended effects in cells and tissues.
未来方向
There are several future directions for the study of 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One direction is the development of more specific and potent inhibitors of MMPs and PDEs. This could lead to the development of more effective therapies for diseases such as cancer, fibrosis, and inflammation. Another future direction is the study of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent for this disease.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-fibrotic properties and has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. The synthesis method of this compound is a multi-step process that requires careful attention to detail and a high degree of precision.
合成方法
The synthesis of 4-methoxy-N-(4-pyridinylmethyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide involves the reaction between 4-methoxybenzenesulfonyl chloride and 4-pyridinemethanol in the presence of pyridine as a catalyst. The resulting product is then reacted with 1-pyrrolidinecarbonyl chloride to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and a high degree of precision.
属性
IUPAC Name |
4-methoxy-N-(pyridin-4-ylmethyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-17-5-4-15(12-16(17)18(22)21-10-2-3-11-21)26(23,24)20-13-14-6-8-19-9-7-14/h4-9,12,20H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFHOGOQAOQJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)
![4-[(4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5433039.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5433046.png)
![N-(sec-butyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5433058.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5433068.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433078.png)

![2-(4-chloro-2-methylphenoxy)-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5433088.png)
![(3S*,4S*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5433093.png)
